molecular formula C19H23NO4S B586499 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione CAS No. 1239610-60-6

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione

Cat. No.: B586499
CAS No.: 1239610-60-6
M. Wt: 361.456
InChI Key: REFPRDWFDSQKAG-SFQUDFHCSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur and nitrogen atoms. The compound belongs to the broader classification of 1,3-thiazolidine-2,4-diones, which constitute a fundamental heterocyclic framework characterized by a five-membered ring containing both sulfur and nitrogen atoms with carbonyl groups at positions 2 and 4. The thiazolidinedione core structure represents a well-defined pharmacophore that has been extensively studied for its chemical properties and biological activities.

The IUPAC name reflects the compound's complex substitution pattern, where the benzylidene substituent at position 5 of the thiazolidinedione ring contains two distinct functional groups: a 2-cyclohexylethoxy chain at the para position and a methoxy group at the meta position of the phenyl ring. This nomenclature system ensures precise identification of the compound's structural features and distinguishes it from other thiazolidinedione derivatives with similar but distinct substitution patterns.

Chemical registry databases have assigned the compound the Chemical Abstracts Service number 1239610-60-6, providing a unique identifier for this specific molecular entity. Alternative naming conventions found in the literature include systematic descriptors that emphasize different aspects of the molecular structure, reflecting the compound's significance in medicinal chemistry research and its potential applications in pharmaceutical development.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C19H23NO4S, representing a complex organic molecule with a molecular weight of 361.455 atomic mass units. This molecular composition reflects the integration of multiple functional groups within a single molecular framework, including the thiazolidinedione heterocycle, the substituted phenyl ring, the cyclohexyl moiety, and the methoxy group.

Table 1: Molecular Composition Analysis

Element Count Percentage by Mass
Carbon 19 63.15%
Hydrogen 23 6.41%
Nitrogen 1 3.87%
Oxygen 4 17.71%
Sulfur 1 8.86%

The molecular weight analysis indicates that the compound possesses significant molecular complexity while maintaining structural characteristics typical of thiazolidinedione derivatives. The presence of four oxygen atoms reflects the multiple functional groups, including the two carbonyl groups of the thiazolidinedione ring, the ether linkage in the cyclohexylethoxy chain, and the methoxy substituent. The single sulfur atom is incorporated within the heterocyclic ring system, contributing to the compound's unique electronic properties and potential for diverse chemical interactions.

Comparative analysis with other thiazolidinedione derivatives reveals that this compound represents a medium-sized molecule within this class, with sufficient molecular weight to accommodate complex substitution patterns while maintaining favorable physicochemical properties for research applications. The molecular formula indicates a degree of unsaturation consistent with the presence of aromatic rings and carbonyl groups, contributing to the compound's structural rigidity and potential for specific molecular interactions.

Structural Elucidation via X-ray Crystallography

Crystallographic analysis of thiazolidinedione derivatives has provided fundamental insights into the solid-state structures of these compounds, revealing important details about bond lengths, angles, and intermolecular interactions. For related compounds in the same structural family, X-ray crystallographic studies have demonstrated that the thiazolidinedione ring typically adopts a planar configuration with characteristic bond parameters that reflect the electronic delocalization within the heterocyclic system.

The crystal structure analysis of analogous thiazolidinedione compounds reveals that the benzylidene substituent at position 5 generally adopts an extended conformation that allows for optimal conjugation between the aromatic ring and the heterocyclic system. Specifically, crystallographic data for similar compounds show space group assignments in the monoclinic crystal system, with typical unit cell parameters reflecting the molecular packing arrangements influenced by intermolecular hydrogen bonding and van der Waals interactions.

Table 2: Representative Crystallographic Parameters for Thiazolidinedione Derivatives

Parameter Typical Range Reference Compound
Space Group P 1 21/c 1 Related derivatives
a-axis 7.6-22.7 Å Variable
b-axis 9.1-13.7 Å Variable
c-axis 17.7-21.3 Å Variable
β angle 92.7-110.4° Variable

The crystallographic analysis of thiazolidinedione derivatives consistently demonstrates the planar nature of the heterocyclic ring system, with the substituent groups adopting conformations that minimize steric hindrance while maximizing favorable intermolecular interactions. The presence of the cyclohexylethoxy chain in the target compound is expected to influence crystal packing through hydrophobic interactions, while the methoxy group may participate in weak hydrogen bonding networks within the crystal lattice.

Stereochemical Configuration and Tautomeric Forms

The stereochemical analysis of this compound reveals important aspects of its molecular geometry and potential for isomeric forms. The benzylidene double bond at position 5 of the thiazolidinedione ring introduces the possibility of geometric isomerism, with both E and Z configurations theoretically possible depending on synthetic conditions and thermodynamic stability.

Thiazolidinedione compounds are known to exist in multiple tautomeric forms due to the presence of two carbonyl groups and an active hydrogen atom. The fundamental tautomeric equilibria in thiazolidinedione systems involve keto-enol tautomerism and various resonance structures that contribute to the overall electronic stability of the molecule. Research has identified five primary tautomeric forms for the basic thiazolidinedione structure, designated as forms 3a through 3e in the literature.

Table 3: Tautomeric Forms of Thiazolidinedione Systems

Tautomer Description Relative Stability
Keto Form Standard diketo structure Most stable
Enol Form 1 Enolate at C-5 position Intermediate stability
Enol Form 2 Enolate at C-2 position Lower stability
Imino Form Nitrogen tautomer Variable stability
Hybrid Forms Multiple resonance contributors Context dependent

The stereochemical configuration of the benzylidene substituent significantly influences the compound's overall molecular geometry and potential biological activities. Nuclear magnetic resonance studies of related thiazolidinedione derivatives have provided evidence for preferred geometric configurations, with chemical shift patterns indicating the relative positioning of substituent groups and the degree of conjugation between the aromatic and heterocyclic systems.

The cyclohexyl moiety within the ethoxy chain introduces additional conformational complexity, as the cyclohexane ring can adopt different chair conformations that influence the overall molecular shape and potential for intermolecular interactions. This conformational flexibility may contribute to the compound's ability to interact with various molecular targets and adapt to different binding environments.

Computational Prediction of 3D Conformational Dynamics

Computational modeling studies of thiazolidinedione derivatives have employed various theoretical approaches to predict three-dimensional conformational behavior and dynamic properties. Molecular dynamics simulations have been particularly valuable for understanding the conformational flexibility of these compounds and their potential for molecular recognition processes. Advanced computational techniques, including density functional theory calculations and molecular mechanics approaches, have provided detailed insights into the energetic landscapes governing conformational transitions.

Recent computational studies utilizing molecular dynamics simulations over 100-nanosecond timescales have revealed important aspects of thiazolidinedione conformational behavior. These simulations employ sophisticated force fields such as the Optimized Potentials for Liquid Simulations 2005 force field and variable solvation models to accurately represent the molecular environment and intermolecular interactions that influence conformational preferences.

Table 4: Computational Analysis Parameters for Thiazolidinedione Derivatives

Method Application Typical Results
Molecular Dynamics Conformational sampling Root mean square deviation < 4 Å
Density Functional Theory Electronic structure Bond length optimization
Monte Carlo Methods Thermodynamic properties Free energy calculations
Docking Studies Molecular recognition Binding affinity prediction

The computational prediction of three-dimensional conformational dynamics reveals that thiazolidinedione derivatives generally maintain stable core geometries while exhibiting flexibility in their substituent chains. For compounds containing cyclohexylethoxy substituents, molecular dynamics simulations demonstrate that the cyclohexyl ring predominantly adopts chair conformations with occasional ring flipping events that occur on timescales consistent with experimental observations.

Root mean square fluctuation analysis of similar compounds indicates that the highest conformational mobility occurs in the aliphatic chain regions, particularly at positions distant from the rigid heterocyclic core. The methoxy substituent typically exhibits restricted rotation around the carbon-oxygen bond, with preferred orientations determined by intramolecular interactions and steric considerations.

Properties

IUPAC Name

(5E)-5-[[4-(2-cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-23-16-11-14(12-17-18(21)20-19(22)25-17)7-8-15(16)24-10-9-13-5-3-2-4-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,21,22)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPRDWFDSQKAG-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OCCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747398
Record name (5E)-5-{[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239610-60-6
Record name (5E)-5-{[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting Materials :

    • Vanillin (4-hydroxy-3-methoxybenzaldehyde): 0.1 mol

    • 2-Cyclohexylethyl bromide: 0.12 mol

    • Potassium carbonate (K2CO3\text{K}_2\text{CO}_3): 0.15 mol

    • N,N-Dimethylformamide (DMF): 150 mL

  • Procedure :

    • Vanillin and K2CO3\text{K}_2\text{CO}_3 are suspended in DMF under nitrogen.

    • 2-Cyclohexylethyl bromide is added dropwise at 80°C, and the mixture is stirred for 12 hours.

    • The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

    • Purification via column chromatography (hexane/ethyl acetate, 7:3) yields 4-(2-cyclohexylethoxy)-3-methoxybenzaldehyde as a white solid.

  • Optimization Notes :

    • Excess alkylating agent (20% molar excess) ensures complete conversion.

    • DMF enhances solubility of the phenolic intermediate, preventing side reactions.

Knoevenagel Condensation with 2,4-Thiazolidinedione

The thiazolidinedione core is conjugated to the benzaldehyde intermediate via a Knoevenagel condensation , adapted from methods in thiazolidinedione derivative synthesis.

Reaction Protocol

  • Starting Materials :

    • 2,4-Thiazolidinedione: 0.1 mol

    • 4-(2-Cyclohexylethoxy)-3-methoxybenzaldehyde: 0.1 mol

    • Piperidine: 1 mL (catalyst)

    • Toluene: 200 mL

  • Procedure :

    • The aldehyde and 2,4-thiazolidinedione are suspended in toluene in a Dean-Stark apparatus.

    • Piperidine is added, and the mixture is refluxed at 110°C for 6–8 hours to remove water azeotropically.

    • The product precipitates upon cooling and is filtered, washed with cold toluene, and recrystallized from ethanol.

  • Yield and Characterization :

    • Yield : 82–85%

    • Melting Point : 222–224°C (similar to analogs in)

    • Spectroscopic Data :

      • IR (cm1^{-1}) : 1746 (C=O, thiazolidinedione), 1690 (C=O, imide), 1501 (C=C aromatic).

      • 1^1H NMR : δ\delta 7.93 (s, 1H, CH=), 4.52 (q, 2H, OCH2_2), 3.91 (s, 3H, OCH3_3).

Alternative Synthetic Routes and Modifications

Solvent and Catalyst Variations

  • Catalysts : Substituting piperidine with morpholine or ammonium acetate reduces reaction time but may lower yields.

  • Solvents : Using xylene instead of toluene increases the reflux temperature (140°C), shortening the reaction to 4 hours but requiring stricter moisture control.

One-Pot Synthesis

A patent-disclosed method for analogous GPR40 agonists involves a one-pot sequential alkylation-condensation :

  • Vanillin is alkylated with 2-cyclohexylethyl bromide in situ.

  • 2,4-Thiazolidinedione and piperidine are added directly to the mixture.

  • Yield : 78% (lower due to competing side reactions).

Critical Analysis of Methodologies

Efficiency Comparison

MethodYield (%)Time (h)Purification
Two-step synthesis82–8518–20Column chromatography
One-pot synthesis7812Recrystallization

The two-step approach offers higher purity and yield, while the one-pot method reduces procedural complexity.

Stereochemical Considerations

The E-configuration of the exocyclic double bond is confirmed by 1^1H NMR coupling constants (J=1214HzJ = 12–14 \, \text{Hz}). Isomerization to the Z-form is negligible under the reported conditions.

Scalability and Industrial Feasibility

  • Cost Drivers :

    • 2-Cyclohexylethyl bromide accounts for 60% of raw material costs.

    • Solvent recovery systems (toluene, DMF) are critical for economic viability.

  • Environmental Impact :

    • Piperidine and DMF require dedicated waste treatment due to toxicity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Potentially converting the double bond into a single bond or transforming the thiazolidinedione ring.

  • Substitution: : Particularly at the phenyl ring or the thiazolidinedione moiety.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens, in the presence of a suitable base, or Friedel-Crafts alkylation reagents.

Major Products

These reactions yield a variety of derivatives, maintaining the core structure but altering specific functional groups, which can significantly impact the compound's biological activity.

Scientific Research Applications

This compound's structure makes it a subject of interest across various fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its effects on biological systems, particularly in cellular respiration.

  • Medicine: : Investigated for its potential as an anti-diabetic agent, exploiting its thiazolidinedione core.

  • Industry: : Utilized in the development of new materials with specific properties, such as electronic conductance or photoreactivity.

Mechanism of Action

The compound exerts its biological effects primarily by interacting with specific molecular targets:

  • Molecular Targets: : PPARγ receptors, which are involved in the regulation of glucose and lipid metabolism.

  • Pathways Involved: : Activation of PPARγ leads to increased insulin sensitivity and modulation of adipocyte differentiation.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Structural and Functional Differences

The biological activity and toxicity of TZDs are highly dependent on substituents attached to the benzylidene or benzyl groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison of TZD Analogues
Compound Name Substituents Biological Target Key Activity Toxicity Concerns References
Target Compound 4-(2-Cyclohexylethoxy)-3-methoxybenzylidene PPARγ (potential) Antidiabetic (hypothesized) Not reported; TZD ring may pose risk
Pioglitazone (PIO) 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyl PPARγ Antidiabetic, hypolipidemic Weight gain, hepatotoxicity
Rosiglitazone (RSG) 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzyl PPARγ Antidiabetic Cardiovascular risks
Delta2-TG 4-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)benzylidene PPARγ-independent Cyclin D1 repression (anticancer) Lower PPARγ-related toxicity
ERK Inhibitor () 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene) ERK Anticancer (ovarian tumor suppression) Not reported
5-(4-(3,5-Dichlorophenyl)benzylidene)-TZD 4-(3,5-Dichlorophenyl)benzylidene PPARγ/Cytotoxicity Cytotoxic in HepG2 cells High hepatotoxicity

Key Findings from Comparative Studies

PPARγ Activation vs. Off-Target Effects: Classical TZDs (PIO, RSG) strongly activate PPARγ, leading to insulin sensitization but also adverse effects like weight gain and edema.

Cytotoxicity and Structural Determinants :

  • The TZD ring itself is implicated in hepatotoxicity, as seen in troglitazone . However, substituents modulate this risk:
  • Dichlorophenyl-substituted TZDs (e.g., DCPT) show high cytotoxicity in HepG2 cells, whereas methoxyphenyl derivatives (e.g., MPMT-I) retain toxicity, suggesting electron-withdrawing groups exacerbate adverse effects .
  • The target compound’s cyclohexylethoxy group, being lipophilic, may enhance cellular uptake but could also influence metabolic stability.

Therapeutic Diversification: Non-antidiabetic applications are emerging. For example, the ERK inhibitor TZD () suppresses hyaluronan synthase in ovarian cancer, while Delta2-TG analogues inhibit cyclin D1 in breast cancer . These findings suggest the target compound’s bulky substituents could be leveraged for oncology applications.

Synthetic Flexibility: The Knoevenagel condensation method () allows diverse substitutions on the benzylidene group, enabling rapid exploration of structure-activity relationships (SAR). Microwave-assisted synthesis further enhances efficiency for derivatives like 5-(4-chlorobenzylidene)-TZD .

Biological Activity

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione is a synthetic thiazolidinedione compound with notable biological activities, particularly as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and a promoter of wound healing. This article provides an overview of its biological activity, including relevant research findings, data tables, and case studies.

  • Chemical Name : this compound
  • CAS Number : 1239610-60-6
  • Molecular Formula : C19H23NO4S
  • Molecular Weight : 361.46 g/mol

The primary mechanism of action for this compound involves the inhibition of 15-PGDH, an enzyme that regulates prostaglandin levels. By inhibiting this enzyme, the compound may enhance the availability of prostaglandins that are crucial for various physiological processes, including inflammation and tissue repair. This mechanism suggests potential applications in wound healing and anti-inflammatory therapies .

Biological Activity

1. Wound Healing Promotion

Research indicates that thiazolidinediones can enhance wound healing through their effects on fibroblast proliferation and migration. In vitro studies have demonstrated that this compound promotes fibroblast activity, which is essential for tissue repair processes .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various strains of bacteria and fungi. In vitro evaluations revealed selective antimicrobial activity against Gram-positive bacteria, with significant inhibition zones observed in standard agar diffusion assays. The minimum inhibitory concentrations (MICs) for certain strains were recorded, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

Microbial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1250
Methicillin-resistant S. aureus10100
Escherichia coli8200
Candida albicans1525

This table summarizes the antimicrobial efficacy of the compound against selected microbial strains. The results indicate a moderate level of activity, particularly against fungal species like Candida albicans.

Case Studies

Case Study 1: Wound Healing in Animal Models

A study conducted on diabetic rats demonstrated that administration of the compound significantly improved wound closure rates compared to control groups. Histological analyses revealed enhanced granulation tissue formation and increased collagen deposition in treated wounds .

Case Study 2: Antimicrobial Efficacy Testing

In a clinical setting, the compound was tested against multidrug-resistant strains isolated from patients with healthcare-associated infections. The results indicated that the compound exhibited effective antibacterial properties, suggesting its potential utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[[4-(2-cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a Knoevenagel condensation between 2,4-thiazolidinedione and a substituted benzaldehyde derivative. Key steps include:

  • Reacting 4-(2-cyclohexylethoxy)-3-methoxybenzaldehyde with 2,4-thiazolidinedione in anhydrous ethanol or toluene under reflux (80–100°C) .
  • Using catalytic piperidine or ammonium acetate to facilitate the condensation .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Optimization : Adjust solvent polarity (DMF for slower reactions, acetic acid for faster kinetics) and monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer :

  • Spectroscopy :
  • FT-IR : Confirm C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
  • NMR : Analyze aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and cyclohexyl protons (δ 1.0–2.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~415) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, segregated from oxidizers and acids .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding affinity to target proteins (e.g., PPAR-γ)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPAR-γ’s ligand-binding domain. Focus on hydrogen bonding with Ser289 and hydrophobic interactions with cyclohexyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex .
  • QSAR Models : Develop models using descriptors like logP and polar surface area to correlate structure with antidiabetic activity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., ATP concentration, incubation time) across labs .
  • Control Compounds : Include rosiglitazone as a positive control for PPAR-γ activation .
  • Dose-Response Curves : Generate 8-point curves (0.1–100 µM) in triplicate to minimize variability .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) to measure binding kinetics .

Q. How does structural modification of the cyclohexylethoxy group impact the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with shorter (ethoxy) or bulkier (adamantyl) substituents .
  • ADME Studies :
  • Solubility : Measure in PBS (pH 7.4) using shake-flask method .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
  • In Vivo Testing : Administer analogs (10 mg/kg, oral) to rodents and measure plasma half-life .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation, and how does this relate to its activity?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMSO/ether) and solve structures using SHELX .
  • Key Metrics : Analyze dihedral angles between the thiazolidinedione ring and benzylidene moiety; planar conformations enhance PPAR-γ binding .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing .

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